5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tetrel Bonding Interactions in Triazole Derivatives
A study by (Ahmed et al., 2020) explored the synthesis and characterization of several triazole derivatives, including ones similar to 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This research provided insights into the π-hole tetrel bonding interactions in these compounds, using Hirshfeld surface analysis and DFT calculations.
Ring-Chain Tautomerism in Triazole Derivatives
The study by (Pokhodylo & Obushak, 2022) focused on the synthesis of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative. It discovered that in solution, the free acid form predominates under its cyclic tautomer, providing valuable information on the ring-chain tautomerism in such triazole compounds.
Fluoroalkylation in Triazole Synthesis
Research by (Peng & Zhu, 2003) detailed the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the significance of Na2CO3 for high yields. This study is relevant for understanding the chemical pathways and conditions favorable for fluoroalkylation in triazoles.
Synthesis of Bicyclic gem-Difluorinated Compounds
The study by (Peng & Zhu, 2003) also investigated the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, demonstrating the versatility of triazole derivatives in creating complex molecular structures.
Preparation of 1-Benzyl-1H-1,2,3-Triazoles
In (Cottrell et al., 1991), an improved method for preparing 1-benzyl-1H-1,2,3-triazoles was described, expanding the scope of the Dimroth Reaction. This study provides a methodological advancement for synthesizing triazole derivatives, including those structurally related to this compound.
Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds
(Ferrini et al., 2015) explored a ruthenium-catalyzed cycloaddition process for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, a structurally related class to the compound . This research is significant for understanding the synthesis of triazole-based scaffolds for biomedical applications.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They can also participate in free radical reactions .
Biochemical Pathways
It’s known that indole derivatives can influence a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to changes in cellular processes and responses.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-ethyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAWCRFYLDGQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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